methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is a monoterpenoid indole alkaloid glycoside found in various plants, particularly those in the Apocynaceae family. It is a precursor to several bioactive alkaloids and plays a crucial role in the biosynthesis of complex indole alkaloids. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine and secologanin under acidic conditions. This reaction produces strictosidine, which can be further converted into vincoside . The reaction typically requires mild conditions and purification by crystallization and flash chromatography to obtain the desired product in fair yield .
Industrial Production Methods
Industrial production of vincoside often involves the extraction from plant sources such as Vinca rosea. The plants are subjected to radiochemical dilution analysis and direct isolation to obtain vincoside and its related compounds . Advanced purification techniques, including column chromatography, are employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of vincoside into other bioactive alkaloids.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of vincoside can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving vincoside often use nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from the chemical reactions of vincoside include heteroyohimbine alkaloids such as 19-epiajmalicine and its oxindole derivatives . These products are synthesized through biogenetically patterned reaction sequences .
Scientific Research Applications
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of vincoside involves its interaction with specific molecular targets and pathways. methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate exerts its effects by binding to proteins such as peroxisome proliferator-activated receptor gamma (PPARG) and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This interaction leads to the modulation of inflammatory responses and neuroprotection .
Comparison with Similar Compounds
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is compared with other similar compounds, including:
Conclusion
This compound is a versatile and significant compound in the realm of natural products and pharmacology. Its diverse chemical reactions, extensive research applications, and unique mechanism of action make it a valuable subject of study. Understanding vincoside’s properties and potential can lead to the development of new therapeutic agents and a deeper insight into the biosynthesis of complex alkaloids.
Properties
CAS No. |
19456-89-4 |
---|---|
Molecular Formula |
C27H34N2O9 |
Molecular Weight |
530.574 |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19-,20-,22-,23+,24-,26+,27+/m1/s1 |
InChI Key |
XBAMJZTXGWPTRM-KTSWSYMLSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.